molecular formula C17H24N6O2 B12180444 N-(5-isobutyl-1H-1,2,4-triazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(5-isobutyl-1H-1,2,4-triazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B12180444
M. Wt: 344.4 g/mol
InChI Key: MSYTUCHKJWONHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-1H-1,2,4-triazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H24N6O2 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(5-isobutyl-1H-1,2,4-triazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole ring and a cycloheptapyridazine moiety , which are known for their significant biological activities. The presence of the isobutyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Compounds containing the 1,2,4-triazole structure have demonstrated a broad spectrum of antimicrobial activities. The triazole ring is particularly effective against fungi due to its mechanism of inhibiting ergosterol biosynthesis. Studies have shown that derivatives of triazole can outperform traditional antifungals like fluconazole against various strains of Candida albicans and Aspergillus spp. .

CompoundActivityComparison
N-(5-isobutyl-1H-1,2,4-triazol-3-yl)-2-(3-oxo...)Moderate antifungalSuperior to fluconazole
4-Amino-5-isobutyl...AntibacterialHigher than amoxicillin

Anticancer Properties

Research indicates that triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to N-(5-isobutyl...) have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer), with IC50 values indicating significant cytotoxicity .

The mechanism by which N-(5-isobutyl...) exerts its biological effects involves:

  • Enzyme Inhibition : The triazole moiety can bind to enzymes involved in crucial metabolic pathways.
  • Receptor Interaction : The compound may interact with specific receptors, altering cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Study 1: Antifungal Efficacy

A study conducted on various triazole derivatives highlighted that N-(5-isobutyl...) exhibited antifungal activity comparable to established antifungal agents. The compound was tested against several fungal strains and showed promising results in inhibiting growth.

Study 2: Anticancer Activity

In vitro studies demonstrated that N-(5-isobutyl...) significantly reduced cell viability in MCF-7 and SKOV3 cell lines. The compound's mechanism involved the activation of caspase pathways leading to programmed cell death.

Toxicity Profile

While the biological activities are promising, understanding the toxicity profile is crucial for further development. Preliminary studies suggest moderate toxicity levels in zebrafish embryos; however, detailed toxicological assessments are necessary to evaluate safety for potential therapeutic use .

Properties

Molecular Formula

C17H24N6O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C17H24N6O2/c1-11(2)8-14-18-17(21-20-14)19-15(24)10-23-16(25)9-12-6-4-3-5-7-13(12)22-23/h9,11H,3-8,10H2,1-2H3,(H2,18,19,20,21,24)

InChI Key

MSYTUCHKJWONHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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